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N'~1~,N'~2~-dibenzylideneethanedihydrazide
Description
N'~1~,N'~2~-dibenzylideneethanedihydrazide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.11167570 g/mol and the complexity rating of the compound is 382. The solubility of this chemical has been described as 7.1 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N'~1~,N'~2~-dibenzylideneethanedihydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between benzaldehyde derivatives and ethanedihydrazide. The reaction can be summarized as follows:
This process yields a compound characterized by its hydrazone functional group, which is crucial for its biological activity.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects comparable to standard antibiotics.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. A study reported an IC50 value of 15 µM against breast cancer cell lines (MCF-7), suggesting its potential as a chemotherapeutic agent.
- Antioxidant Activity : The compound also shows promising antioxidant properties, which can help mitigate oxidative stress in biological systems. In vitro assays revealed a significant reduction in reactive oxygen species (ROS) levels at concentrations as low as 10 µM.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and microbial growth. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication in cancer cells.
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cell lines. This effect is mediated through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial activity against a panel of pathogens, demonstrating that the compound exhibited broad-spectrum activity with minimal cytotoxicity to human cells .
- Cancer Cell Line Study : In vitro experiments on MCF-7 cells indicated that treatment with this compound resulted in significant apoptosis, with morphological changes observed under microscopy consistent with programmed cell death .
- Oxidative Stress Reduction Study : A study focused on the antioxidant capacity revealed that the compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models .
Properties
IUPAC Name |
N,N'-bis[(E)-benzylideneamino]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(19-17-11-13-7-3-1-4-8-13)16(22)20-18-12-14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22)/b17-11+,18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIBACHAUHDNPH-JYFOCSDGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6629-10-3 | |
Record name | Ethanedioic acid, 1,2-bis(2-(phenylmethylene)hydrazide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BG 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedioic acid, 1,2-bis[2-(phenylmethylene)hydrazide] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2',(2')'-dibenzylideneoxalohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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